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1,3-Dioleoyl-2-heptadecanoyl

glycerol

Cat. No.: B3026141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isomeric form of dietary triglycerides, specifically the position of fatty acids on the glycerol

backbone, plays a pivotal role in their digestion, absorption, and subsequent metabolic fate.

This guide provides a comprehensive comparison of two such isomers: 1,3-dioleoyl-2-

palmitoyl-glycerol (OPO) and 1,2-dioleoyl-3-palmitoyl-glycerol (OOP). Understanding the

distinct metabolic pathways of these triglycerides is crucial for optimizing the nutritional and

therapeutic efficacy of lipid-based formulations in various applications, including infant nutrition

and drug delivery.

Executive Summary
The arrangement of oleic and palmitic acids on the glycerol backbone significantly influences

the bioavailability of palmitic acid. In OPO, palmitic acid is located at the stereospecifically

numbered (sn)-2 position, whereas in OOP, it is at the sn-1 or sn-3 position. This structural

difference leads to divergent metabolic processing, with OPO demonstrating superior

absorption of palmitic acid. This is primarily because pancreatic lipase, the key enzyme in

triglyceride digestion, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.

Digestion and Absorption: A Tale of Two Isomers
The initial step in triglyceride metabolism occurs in the small intestine, where pancreatic lipase

hydrolyzes the ester bonds at the sn-1 and sn-3 positions. This enzymatic action results in the
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formation of two free fatty acids and a 2-monoacylglycerol (2-MAG).

For OPO, the hydrolysis releases two molecules of oleic acid, leaving the palmitic acid at the

sn-2 position as 2-palmitoyl-glycerol (2-PMG). Both the free oleic acid and 2-PMG are readily

absorbed by the enterocytes.

In contrast, for OOP, pancreatic lipase cleaves the palmitic acid from the sn-3 (or sn-1) position,

generating free palmitic acid and a 1,2-dioleoyl-glycerol. The free palmitic acid, a long-chain

saturated fatty acid, has a high propensity to form insoluble calcium and magnesium soaps in

the intestinal lumen. This soap formation significantly reduces its absorption.

Quantitative Comparison of In Vivo Absorption in Rats
Studies in rat models have demonstrated a marked difference in the absorption efficiency of

OPO and OOP.

Parameter OPO Diet OOP Diet Reference

Overall Triacylglycerol

Absorption Rate
80% 67% [1]

Palmitic Acid

Absorption Rate
80% 63% [1]

Oleic Acid Absorption Higher in OPO group Lower in OOP group [2]

In Vitro Digestion of OPO-Rich Lipids
In vitro studies simulating gastric and intestinal digestion have shown high digestibility for OPO-

rich lipids.

Time (minutes) Percentage of Released Fatty Acids

30 > 50%

60 > 70%

120 92.6%
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Chylomicron Formation and Composition
Following absorption into the enterocytes, the fatty acids and monoglycerides are re-esterified

back into triglycerides and packaged into chylomicrons, the primary transport vehicles for

dietary fats in the bloodstream. The composition of these chylomicrons reflects the differential

absorption of the fatty acid isomers.

A study comparing the lymphatic transport of OPO and OOP in rats revealed significant

differences in chylomicron composition and transport efficiency.

Parameter OPO Group OOP Group Reference

Maximum

Triacylglycerol

Transport Rate

Higher Lower [2]

Overall Triacylglycerol

Transport
Higher Lower [2]

Palmitic Acid in

Chylomicrons
Higher Lower [2]

Oleic Acid in

Chylomicrons
Higher Lower [2]

Mean Chylomicron

Diameter
Larger Smaller [2]

These findings indicate that not only is OPO absorbed more efficiently, but it also leads to the

formation of larger chylomicrons, which may influence their subsequent metabolism and tissue

distribution.[2]

Experimental Protocols
In Vivo Fat Absorption Study in Rats
Objective: To compare the absorption of OPO and OOP triglycerides in a rat model.

Methodology:
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Animal Model: Male Wistar rats are cannulated in the mesenteric lymphatic trunk to allow for

the collection of lymph.

Lipid Emulsion Preparation: Emulsions containing either OPO or OOP (e.g., 150 g/L) are

prepared. The concentration of the specific triglyceride isomer in the preparation should be

high (e.g., >65 g/100g ).

Infusion: The lipid emulsion is infused into the stomach of the rats via a catheter at a

constant rate.

Lymph Collection: Lymph is collected at regular intervals (e.g., every hour) for a specified

period (e.g., 12 hours).

Analysis: The collected lymph is analyzed for:

Total triacylglycerol content.

Fatty acid composition of the chylomicron triacylglycerols to determine the amounts of

palmitic and oleic acid.

Apolipoprotein content (e.g., Apo A-I).

Chylomicron particle size using techniques like dynamic light scattering.

In Vitro Pancreatic Lipase Hydrolysis Assay
Objective: To determine the rate and extent of hydrolysis of OPO and OOP by pancreatic

lipase.

Methodology:

Substrate Preparation: Prepare emulsions of OPO and OOP triglycerides.

Reaction Mixture: In a temperature-controlled reaction vessel, combine the triglyceride

emulsion with a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (e.g., sodium

taurocholate) and calcium chloride.

Enzyme Addition: Initiate the reaction by adding a known amount of pancreatic lipase.
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Sampling: At specific time intervals, withdraw aliquots from the reaction mixture.

Reaction Termination: Stop the enzymatic reaction in the aliquots by adding a denaturing

agent (e.g., acid or heat).

Analysis: Quantify the amount of free fatty acids released using a suitable method, such as

titration or a colorimetric assay. The composition of the remaining acylglycerols (triglycerides,

diglycerides, and monoglycerides) can be analyzed by gas chromatography or high-

performance liquid chromatography.

Visualizing the Metabolic Pathways
The following diagrams illustrate the key differences in the metabolic pathways of OPO and

OOP triglycerides.
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Caption: Metabolic pathway of OPO triglyceride digestion and absorption.
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Caption: Metabolic pathway of OOP triglyceride digestion and absorption.

In Vivo Study In Vitro Study

Cannulated Rat Model

Stomach Infusion
(OPO or OOP emulsion)

Mesenteric Lymph Collection

Chylomicron Analysis:
- Triglyceride Content

- Fatty Acid Composition
- Particle Size

Triglyceride Emulsion
(OPO or OOP)

Incubation with
Pancreatic Lipase

Time-course Sampling

Quantification of
Released Free Fatty Acids

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3026141?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflows for comparing OPO and OOP metabolism.

Conclusion
The metabolic fate of OPO and OOP triglycerides is distinctly different, primarily due to the

positional specificity of pancreatic lipase. The sn-2 position of palmitic acid in OPO protects it

from hydrolysis and subsequent soap formation, leading to significantly higher absorption

compared to the sn-1/3 positioned palmitic acid in OOP. This enhanced absorption of palmitic

acid from OPO is reflected in the higher triacylglycerol content and altered composition of

chylomicrons. These findings have significant implications for the design of nutritional fats and

lipid-based drug delivery systems, where the bioavailability of specific fatty acids is a critical

factor. For researchers and professionals in drug development, leveraging the OPO structure

can be a strategic approach to enhance the absorption and delivery of lipophilic compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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